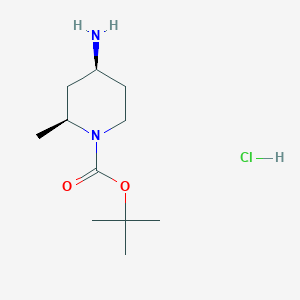

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl hydroperoxide in the presence of suitable catalysts.

Amino Group Addition: The amino group is added through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . This method offers advantages such as improved reaction control, higher yields, and reduced environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide, metal catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while substitution reactions can produce a variety of substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

This compound exhibits notable biological activities that make it a candidate for further research in drug development. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer treatment.

Pharmacological Profile

-

Neuropharmacological Effects :

- Initial studies indicate that tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride may interact with neurotransmitter receptors, influencing mood regulation and pain perception pathways. It shows promise as a lead compound for developing new antidepressants or anxiolytics.

-

Anticancer Activity :

- Research on related piperidine derivatives has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against triple-negative breast cancer (TNBC) cell lines.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound against different cancer cell lines. The following table summarizes some of the findings:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

Anticancer Activity Study

A study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results indicated a significant reduction in tumor size in mouse models treated with these compounds, highlighting their potential as effective agents against TNBC while maintaining a favorable safety profile against normal cells.

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological effects of related compounds, suggesting their potential role in treating mood disorders. The findings indicated that these compounds could modulate neurotransmitter systems effectively, supporting their development as new therapeutic agents for anxiety and depression.

Mecanismo De Acción

The mechanism of action of tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate

- tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrobromide

Uniqueness

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Actividad Biológica

Chemical Identity

- IUPAC Name : tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate

- CAS Number : 1628833-70-4

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- Purity : Typically ≥ 95%

This compound is a derivative of piperidine and is characterized by the presence of an amino group and a tert-butyl ester. It has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride primarily revolves around its interaction with various biological targets, particularly in the central nervous system and its potential roles in modulating neurotransmitter systems.

- Neurotransmitter Modulation

- Anti-inflammatory Properties

-

Cytotoxicity and Anticancer Activity

- Preliminary investigations have indicated that tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate has not been extensively characterized. However, predictions based on its structure suggest:

- Absorption : Likely to be well absorbed due to its lipophilicity.

- Distribution : Expected to distribute widely in tissues due to its small molecular size.

- Metabolism : Potentially metabolized by liver enzymes; specific metabolic pathways remain to be elucidated.

- Excretion : Primarily via renal pathways as metabolites.

Safety and Toxicology

Safety profiles indicate that while the compound shows promise in various therapeutic areas, comprehensive toxicological studies are essential to determine safe dosage ranges and potential side effects.

Propiedades

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWBFOOJHFNICW-OZZZDHQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.